molecular formula C6H13NO B11759163 N-propyloxetan-3-amine

N-propyloxetan-3-amine

Cat. No.: B11759163
M. Wt: 115.17 g/mol
InChI Key: REKFYMHLHARZBH-UHFFFAOYSA-N
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Description

N-propyloxetan-3-amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether, and an amine group attached to the third carbon of the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propyloxetan-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with ethylene oxide under basic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-propyloxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-propyloxetan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-propyloxetan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various cellular components .

Comparison with Similar Compounds

Uniqueness: This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-propyloxetan-3-amine

InChI

InChI=1S/C6H13NO/c1-2-3-7-6-4-8-5-6/h6-7H,2-5H2,1H3

InChI Key

REKFYMHLHARZBH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1COC1

Origin of Product

United States

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